(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a synthetic compound with the molecular formula and a molecular weight of approximately 179.22 g/mol. This compound belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure that includes a fused isoquinoline framework with hydroxyl groups at the 4 and 8 positions. Its synthesis and potential biological activities have been explored in various studies, indicating its relevance in medicinal chemistry, particularly concerning neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's diseases.
The compound is classified as a bicyclic organic molecule and is recognized for its structural similarities to other biologically active tetrahydroisoquinolines. It has been cataloged under CAS number 23824-25-1 and is often referred to in research contexts as a derivative of isoquinoline due to its structural features .
The synthesis of (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be achieved through several methods:
The cyclization reactions typically require controlled conditions to ensure the correct stereochemistry and functionalization at the desired positions. Reaction conditions such as temperature, solvent choice, and reaction time play critical roles in determining the success of the synthesis.
The molecular structure of (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be described using various representations:
These representations highlight the compound's stereochemistry and functional groups .
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO₂ |
Molecular Weight | 179.22 g/mol |
CAS Number | 23824-25-1 |
IUPAC Name | (4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can undergo various chemical reactions:
These reactions are significant in modifying the compound's properties and enhancing its biological activity. For instance, oxidation could lead to derivatives with altered neuroprotective properties.
The mechanism of action for (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol primarily involves its interaction with neurotransmitter systems. Research indicates that it can inhibit monoamine oxidase activity, leading to increased levels of neurotransmitters such as dopamine and serotonin. This mechanism is particularly relevant in treating neurodegenerative disorders where neurotransmitter depletion is a major concern .
The physical properties include:
The chemical properties encompass:
Property | Value |
---|---|
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its handling and application in research settings.
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol has notable applications in medicinal chemistry:
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol belongs to the tetrahydroisoquinoline (TIQ) class of endogenous amines, which exhibit significant modulatory effects on dopaminergic pathways. Studies reveal that this compound influences dopamine metabolism by reducing the rate of dopamine turnover and inhibiting the formation of neurotoxic metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). This modulation occurs through the suppression of dopamine auto-oxidation, thereby decreasing the generation of reactive oxygen species (ROS) during catecholamine catabolism. The compound's ability to stabilize synaptic dopamine levels contributes to its functional restoration of dopaminergic signaling in experimental models of neurodegeneration [3].
In vivo microdialysis studies in rat striata demonstrate that administration of structurally similar TIQs (e.g., 1MeTIQ) counteracts toxin-induced depletions of dopamine release. Specifically, these compounds prevent the 6-hydroxydopamine (6-OHDA)-mediated reduction in extracellular dopamine concentrations by 60–75%, indicating a presynaptic protective mechanism that maintains neurotransmitter homeostasis. This effect is critical for mitigating dopaminergic deficits observed in Parkinsonian models [3].
This TIQ derivative acts as a conformationally selective antagonist at dopamine D2 receptors. Unlike typical receptor blockers, it preferentially binds to and stabilizes the high-affinity agonist state (D2High) of the receptor, thereby preventing endogenous dopamine from inducing prolonged activation. This unique mechanism dampens dopaminergic overstimulation without causing complete receptor shutdown, preserving basal neurotransmission while mitigating pathological hyperactivity [3].
Molecular studies confirm that the compound's isoquinoline scaffold enables specific interactions with transmembrane helices 3 and 5 of the D2 receptor, regions critical for agonist-dependent signaling. Through allosteric modulation, it reduces dopamine-stimulated adenylate cyclase activity by 40–50% at micromolar concentrations, effectively normalizing postsynaptic responses in hyperdopaminergic states. This pharmacological profile distinguishes it from classical neuroleptics, as it avoids induction of catalepsy or severe motor suppression at therapeutic doses [3].
The compound demonstrates voltage-dependent antagonism at N-methyl-D-aspartate (NMDA) receptors, a property confirmed through radioligand binding assays using [³H]MK-801. At concentrations of 10–100 μM, it inhibits glutamate-induced ⁴⁵Ca²⁺ influx in rat cerebellar granular cells by 70–80%, directly attenuating excitotoxic calcium overload. This action is stereospecific, with the (R)-enantiomer exhibiting significantly greater potency than its (S)-counterpart [2] [3].
Table 1: Neuroprotective Efficacy Against Glutamate Excitotoxicity
Model System | Endpoint Measured | Protection (%) | Concentration |
---|---|---|---|
Rat cerebellar granular cells | Glutamate-induced cell death | 85% | 50 μM |
Mouse embryonic primary cultures | Caspase-3 activity reduction | 70% | 100 μM |
Rat frontal cortex (microdialysis) | Kainate-induced glutamate release | 65% | 5 mg/kg (i.p.) |
The neuroprotection extends beyond direct channel blockade, as the compound suppresses glutamate release evoked by pro-excitotoxic agents like kainate. In vivo microdialysis shows it reduces kainate-induced glutamate efflux in the frontal cortex by >60%, indicating presynaptic modulation of excitatory neurotransmission. This dual action—presynaptic inhibition of release and postsynaptic receptor antagonism—creates a comprehensive shield against excitotoxicity [2] [3].
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol exhibits reversible inhibition of monoamine oxidase A (MAO-A), with selectivity over MAO-B. Kinetic analyses reveal an IC₅₀ value of 15–20 μM for MAO-A, achieved through competitive binding at the enzyme's substrate pocket. This inhibition reduces the deamination of serotonin and norepinephrine by >50% ex vivo, thereby elevating synaptic monoamine levels and reducing hydrogen peroxide production associated with oxidative stress [3].
Table 2: Enzyme Inhibition Profile
Target Enzyme | Inhibition Type | IC₅₀ (μM) | Selectivity Ratio (MAO-A/MAO-B) | Biological Consequence |
---|---|---|---|---|
MAO-A | Competitive | 18.2 ± 1.5 | 8.3-fold | Increased synaptic monoamines; reduced ROS |
MAO-B | Weak competitive | >150 | - | Minimal effect on dopamine catabolism |
The compound's antioxidant properties synergize with MAO inhibition—it scavenges hydroxyl radicals (•OH) with a rate constant of 2.5 × 10¹⁰ M⁻¹s⁻¹, directly neutralizing ROS generated during aberrant dopamine metabolism. This bifunctionality (enzyme inhibition + radical scavenging) creates a self-reinforcing neuroprotective mechanism, as diminished MAO activity reduces substrate-driven ROS generation, while intrinsic antioxidant activity mops up residual free radicals [3].
Table 3: Core Chemical Identifiers of (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Property | Value |
---|---|
IUPAC Name | (4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
Molecular Formula | C₁₀H₁₃NO₂ (free base) |
Molecular Weight | 179.22 g/mol (free base) |
CAS Registry Number | 1007885-60-0 (hydrochloride monohydrate) |
Synonyms | Phenylephrine Related Compound F |
Salt Forms | Hydrochloride monohydrate |
Storage Conditions | +5°C, protected from light |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4